Sodium benzoate is the sodium salt of benzoic acid. It is a white, crystalline powder with a faint, sweet odor. [] It is classified as an organic salt and is commonly used as a food preservative due to its ability to inhibit the growth of bacteria, yeasts, and molds. [, ] In scientific research, sodium benzoate has been investigated for its potential applications in various fields, including food science, materials science, and biochemistry.
Sodium benzoate is primarily derived from benzoic acid, which can be produced from natural sources such as gum benzoin or synthesized through various chemical processes. The classification of sodium benzoate falls under food preservatives and antimicrobial agents in the context of food safety regulations. It is also categorized as a low molecular weight organic compound.
Sodium benzoate can be synthesized through several methods, including:
These methods highlight the versatility in synthesizing sodium benzoate, catering to different industrial needs.
Sodium benzoate participates in various chemical reactions:
These reactions illustrate the compound's reactivity and versatility in organic chemistry.
The mechanism of action for sodium benzoate primarily involves its role as an antimicrobial agent. When added to food products, it dissociates into benzoic acid in acidic environments (pH < 7). The undissociated form (benzoic acid) penetrates microbial cell membranes more effectively than its ionic counterpart, inhibiting cellular respiration and enzyme activity within bacteria and fungi.
This mechanism is particularly effective against yeasts and molds, making sodium benzoate an essential preservative in acidic foods such as pickles, sauces, and soft drinks .
Sodium benzoate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a preservative and its ease of use in various formulations.
Sodium benzoate has extensive applications across multiple industries:
Sodium benzoate (C₇H₅NaO₂), the sodium salt of benzoic acid, features a benzene ring bonded to a carboxylate group (COO⁻) and a sodium ion (Na⁺). This structure confers high water solubility (62.8 g/100 mL at 15°C), contrasting with the poor solubility of its parent acid. The compound appears as a white, odorless, crystalline powder with a density of 1.497 g/cm³ and decomposes at 410°C without melting [1] [3] [8]. Its preservative efficacy arises in acidic environments (pH < 4.5), where it converts to benzoic acid, which penetrates microbial cells and disrupts metabolism [1] [6].
Table 1: Key Physicochemical Properties of Sodium Benzoate
Property | Value |
---|---|
Molecular Weight | 144.105 g/mol |
Solubility in Water (15°C) | 62.84 g/100 mL |
Solubility in Ethanol | 2.3 g/100 g (25°C) |
Melting Point | 410°C (dec.) |
Density | 1.497 g/cm³ |
Chemical Formula | C₇H₅NaO₂ |
Sodium benzoate is produced industrially via two primary routes:
The final product is purified via crystallization, filtration, and drying, meeting pharmacopeial or food-grade specifications [3] [8].
Though sodium benzoate does not occur naturally, its precursor, benzoic acid, is widespread in biological systems. Free benzoic acid and its esters are endogenous in:
Table 2: Natural Sources of Benzoic Acid/Salts
Source Type | Examples | Approximate Benzoic Acid Content |
---|---|---|
Fruits | Cranberries, Prunes | 50–300 mg/kg |
Spices | Cinnamon, Cloves | 700–900 mg/kg |
Dairy | Milk, Yogurt | Trace amounts |
Seafood | Prawns, Shellfish | Variable |
In humans, benzoate metabolism involves conjugation with glycine in hepatic mitochondria to form hippuric acid, excreted renally. This pathway prevents accumulation and underpins sodium benzoate’s use in hyperammonemia treatment, as it binds glycine and facilitates nitrogen excretion [2] [7] [8]. The metabolic sequence is:
This intrinsic metabolic role highlights its biocompatibility at regulated levels, though industrial synthesis remains essential for preservative applications.
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